molecular formula C50H62ClN11O6S2 B610834 Siais178 CAS No. 2376047-73-1

Siais178

货号 B610834
CAS 编号: 2376047-73-1
分子量: 1012.687
InChI 键: YGQREOJIRFCRKQ-ZIBKGDFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .


Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .


Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .


Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .


Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .

科学研究应用

  1. 慢性髓细胞白血病治疗中的BCR-ABL降解:SIAIS178已被发现为一种新型蛋白降解靶向嵌合物(PROTAC),靶向BCR-ABL,这是驱动慢性髓细胞白血病发生的致癌融合蛋白。通过将达他替尼和VHL E3泛素连接酶配体通过优化的连接子连接起来,SIAIS178诱导了BCR-ABL和VHL连接酶之间的适当相互作用,导致BCR-ABL蛋白的有效降解(Zhao et al., 2019)

  2. 对白血病细胞和肿瘤回归的疗效:这种降解剂在体外显著抑制BCR-ABL阳性的白血病细胞的生长,并在体内K562异种移植瘤中诱导了显著的肿瘤回归。这表明它有望成为慢性髓细胞白血病治疗的强大治疗选择。

  3. 解决临床耐药问题:SIAIS178还可以降解几种临床相关的耐药突变,解决了慢性髓细胞白血病治疗中的一个关键问题,即长期用药往往导致临床耐药。

安全和危害

SIAIS178 is for research use only and not for human or veterinary use . The safety data sheet advises that medical attention is required if inhaled .

未来方向

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

属性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN11O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siais178

Citations

For This Compound
87
Citations
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… Our efforts have yielded SIAIS178 (19), which induces proper … , SIAIS178 also degrades several clinically relevant resistance-conferring mutations. Our data indicate that SIAIS178 as …
Number of citations: 87 pubs.acs.org
M Lv, W Hu, S Zhang, L He, C Hu, S Yang - Cancer Letters, 2022 - Elsevier
… [66] developed SIAIS178, the most promising BCR-ABL PROTAC, using dasatinib as the … Additionally, SIAIS178 inhibited tumor cell growth in K562 xenografts. Notably, SIAIS178 …
Number of citations: 6 www.sciencedirect.com
LJ Bou Malhab, H Alsafar, S Ibrahim… - Frontiers in …, 2023 - frontiersin.org
… SIAIS178. In vivo studies showed a significant tumor regression following exposure to SIAIS178 … It is important to note that, in addition to its activity in wild type BCR-ABL, SIAIS178 also …
Number of citations: 6 www.frontiersin.org
X Sun, Y Rao - Biochemistry, 2019 - ACS Publications
… As the potent BCR-ABL degrader, SIAIS178 induced substantial tumor regression in vivo against K562 xenograft tumors. Moreover, SIAIS178 was also able to degrade several clinically …
Number of citations: 56 pubs.acs.org
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… PROTAC named SIAIS178 through virtual … , SIAIS178 shows significant growth inhibitory activity with IC 50 of 24 nM in K562 cells and good selectivity. Except for T315I mutant, SIAIS178 …
Number of citations: 11 www.sciencedirect.com
J Liu, J Ma, Y Liu, J Xia, Y Li, ZP Wang… - Seminars in Cancer …, 2020 - Elsevier
… SIAIS178, a PROTAC with dasatinib as ABL ligand promotes the degradation of fusion … Notably, SIAIS178 can also target multiple BCR-ABL mutations which have been proved to be …
Number of citations: 97 www.sciencedirect.com
JY Xi, RY Zhang, K Chen, L Yao, MQ Li, R Jiang… - Bioorganic …, 2022 - Elsevier
… After intraperitoneal administration of SIAIS178 attenuated tumor progression in a dose-… PROTAC SIAIS178 possessed potent activity and safety in vivo. Furthermore, degrader SIAIS178 …
Number of citations: 15 www.sciencedirect.com
H Liu, X Ding, L Liu, Q Mi, Q Zhao, YB Shao… - European Journal of …, 2021 - Elsevier
… SIAIS178 was identified to induce effective degradation of BCR-ABL protein. The comparison between 17 and SIAIS178, … First, both of 17 and SIAIS178 possessed carbon alkyl chain (-(…
Number of citations: 26 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… The compound SIAIS178 (Table 1) was identified as the most promising BCR–ABL degrader to induce an effective degradation of wild-type BCR–ABL in K562 cells as well as several …
Number of citations: 1 onlinelibrary.wiley.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… Based on this notion, they developed SIAIS178 (9), a powerful BCR-ABL degrader. SIAIS178 showed a high level of selectivity and significantly slowed the proliferation of BCR-ABL1 …
Number of citations: 4 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。